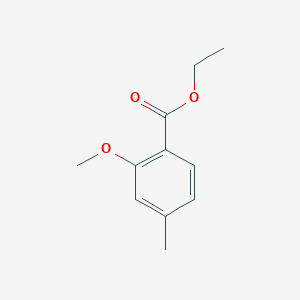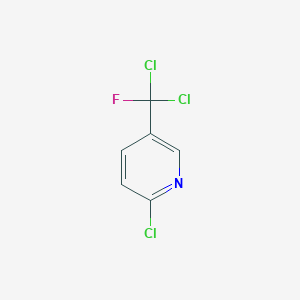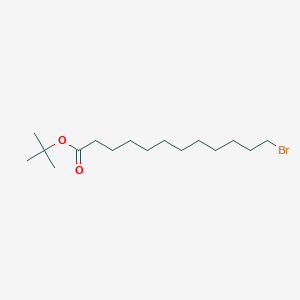
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol
概要
説明
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol is an organic compound that features a bromopyridine moiety attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Cyclohexanone Derivative: Cyclohexanone is reacted with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the desired substituent at the 1-position.
Coupling Reaction: The 5-bromopyridine is then coupled with the cyclohexanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexanone.
Reduction: Formation of 1-(5-Bromopyridin-2-yl)-4-hydroxycyclohexanol.
Substitution: Formation of 1-(5-Aminopyridin-2-yl)-4-oxocyclohexan-1-ol or 1-(5-Thiopyridin-2-yl)-4-oxocyclohexan-1-ol.
科学的研究の応用
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the cyclohexanone ring provides structural stability and specificity.
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a piperidine ring instead of a cyclohexanone ring.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Contains a Schiff base linkage and a phenol group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Features a pyrimidine ring with a piperazine substituent.
Uniqueness
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol is unique due to its combination of a bromopyridine moiety and a cyclohexanone ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and provides versatility in synthetic applications.
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-1-2-10(13-7-8)11(15)5-3-9(14)4-6-11/h1-2,7,15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIBAUGENDNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














